3-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine
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Overview
Description
3-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine is a complex heterocyclic compound It features a unique structure that combines a pyrazole ring, a pyridazine ring, and a pyrrolo[3,4-c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine typically involves multi-step reactions. One common approach is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This method tolerates various functional groups and sterically hindered substrates, making it versatile for different synthetic needs.
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions. For instance, the reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine can yield similar pyrazolone derivatives . These reactions are efficient and can be adapted for large-scale production with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic systems.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring, for instance, can inhibit enzymes like alcohol dehydrogenase . This inhibition can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties.
1,3-dimethyl-5-pyrazolone: Used as an intermediate in the synthesis of medicinal compounds.
3-(5-substituted pyrazoles): Versatile scaffolds in organic synthesis and medicinal chemistry.
Uniqueness
What sets 3-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine apart is its combination of multiple heterocyclic rings, which provides a unique structural framework
Properties
Molecular Formula |
C21H22N6O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2-methylpyrazol-3-yl)-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C21H22N6O/c1-25-19(9-10-22-25)21(28)27-13-16-11-26(12-17(16)14-27)20-8-7-18(23-24-20)15-5-3-2-4-6-15/h2-10,16-17H,11-14H2,1H3 |
InChI Key |
XPHPCBIRMISXDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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